ethyl 1-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidinone core fused with a thiazolidinone ring system. Key structural elements include:
- A Z-configured methylidene bridge connecting the thiazolidinone and pyrido-pyrimidinone moieties.
- A 3-methoxypropyl substituent on the thiazolidinone nitrogen, enhancing lipophilicity compared to simpler alkyl analogs.
Properties
Molecular Formula |
C25H30N4O5S2 |
|---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
ethyl 1-[3-[(Z)-[3-(3-methoxypropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C25H30N4O5S2/c1-4-34-24(32)17-8-12-27(13-9-17)21-18(22(30)28-10-5-7-16(2)20(28)26-21)15-19-23(31)29(25(35)36-19)11-6-14-33-3/h5,7,10,15,17H,4,6,8-9,11-14H2,1-3H3/b19-15- |
InChI Key |
HROUARBPKBKQDU-CYVLTUHYSA-N |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCCOC |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CCCOC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrido[1,2-a]Pyrimidin-4-One Core
The pyrido[1,2-a]pyrimidin-4-one scaffold forms the central bicyclic framework of the target compound. Source outlines a photoredox C–H arylation strategy using 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium tetrafluoroborate (1b ) as a key intermediate. Under visible light irradiation (510 nm) with eosin Y disodium salt (EY-Na ) as a photocatalyst, 1b reacts with furan derivatives to introduce aryl groups at position 3 . For the 9-methyl substituent, pre-functionalization of the pyridine precursor with a methyl group prior to cyclization ensures regioselectivity.
Thermal cyclization methods from Source provide an alternative route. Lithium amide bases derived from 2-aminopyridines react with alkynoate esters to form alkynamides, which undergo intramolecular cyclization at 120°C to yield pyrido[1,2-a]pyrimidin-2-ones . While this method favors 2-oxo isomers, modifying the base and ester substituents could shift selectivity toward the 4-oxo configuration required here.
Functionalization of the Piperidine-4-Carboxylate Moiety
The ethyl piperidine-4-carboxylate fragment is synthesized via esterification of isonipecotic acid (piperidine-4-carboxylic acid) with ethanol. Source specifies chlorotrimethylsilane (TMSCl) as a catalyst, achieving yields >80% under anhydrous conditions . Alternative routes include hydrogenation of pyridine-4-carboxylate esters using sodium borohydride-rhodium chloride systems in hydroxyl solvents, though this method introduces complexities in handling transition metal catalysts.
Key parameters for optimal esterification:
| Parameter | Value |
|---|---|
| Catalyst | TMSCl (10 mol%) |
| Solvent | Anhydrous dichloromethane |
| Temperature | 0°C to room temperature |
| Reaction Time | 12–16 h |
Construction of the Thiazolidinone Moiety
The Z-configured thiazolidinone segment is synthesized via condensation of 3-(3-methoxypropyl)-2-thioxothiazolidin-4-one with a formylpyrido[1,2-a]pyrimidinone intermediate. Source details a two-step protocol:
-
Benzylidene Formation : 5-Benzylidene-3-(3-methoxypropyl)thiazolidine-2,4-dione is prepared by Knoevenagel condensation of thiazolidine-2,4-dione with 3-methoxypropylaldehyde under acidic conditions .
-
Acetylation : Reaction with acetyl chloride in pyridine yields the (Z)-5-[(4-oxopyrido[1,2-a]pyrimidin-3-yl)methylene]thiazolidin-2-one derivative.
Controlling the Z-configuration requires careful optimization of reaction polarity and temperature. Polar aprotic solvents (e.g., DMF) at 60°C favor the Z-isomer through kinetic control .
Coupling of Subunits via Nucleophilic Aromatic Substitution
The final assembly involves nucleophilic substitution at position 2 of the pyrido[1,2-a]pyrimidin-4-one core. Piperidine-4-carboxylate esters react with chloropyrido[1,2-a]pyrimidinones in the presence of a base such as potassium carbonate. Source implies that microwave-assisted conditions (100°C, 30 min) enhance reaction efficiency for analogous systems .
Critical factors for successful coupling:
-
Leaving Group : Chlorine at position 2 ensures reactivity.
-
Solvent : Dimethylacetamide (DMA) improves solubility of both partners.
-
Stoichiometry : A 1.2:1 ratio of piperidine ester to chloropyrido[1,2-a]pyrimidinone minimizes side reactions.
Purification and Characterization
The crude product is purified via column chromatography using neutral alumina and ethyl acetate/petroleum ether gradients . High-resolution mass spectrometry (HRMS) and nuclear Overhauser effect (NOE) NMR experiments confirm the Z-configuration of the thiazolidinone methylene group. Key spectroscopic signatures include:
-
¹H NMR : A singlet at δ 8.92 ppm for the pyrido[1,2-a]pyrimidinone proton .
-
¹³C NMR : A carbonyl signal at δ 178.2 ppm for the 4-oxo group.
Scalability and Industrial Considerations
Large-scale synthesis requires modifications to batch processes:
Chemical Reactions Analysis
- Our compound can undergo various reactions due to its functional groups. Let’s explore some:
Oxidation: Oxidative processes can modify the thiazolidinone ring or the piperidine moiety.
Reduction: Reduction of the carbonyl group in the pyrimidine ring could lead to different products.
Substitution: Substituents on the indole ring can be modified via electrophilic substitution.
- Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., Grignard reagents).
Scientific Research Applications
Molecular Formula
- C : 21
- H : 25
- N : 5
- O : 3
- S : 2
Structural Features
The compound's structure can be represented as follows:\text{Ethyl 1 3 Z 3 3 methoxypropyl 4 oxo 2 thioxo 1 3 thiazolidin 5 ylidene methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate}
Antimicrobial Properties
Recent studies have indicated that derivatives of thiazolidinone compounds exhibit significant antimicrobial activity. For instance, compounds similar to ethyl 1-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl) have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be significantly lower than those of standard antibiotics like ampicillin and streptomycin, indicating a promising antibacterial profile .
Antifungal Activity
In addition to antibacterial properties, thiazolidinone derivatives have demonstrated antifungal activity. Compounds similar to ethyl 1-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo]} exhibited MIC values in the range of against various fungal strains . This suggests potential applications in treating fungal infections.
Anticancer Potential
Research into the anticancer properties of compounds containing thiazolidinone and pyrimidine moieties is ongoing. Preliminary findings suggest that these compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further studies are required to elucidate the specific pathways involved.
Synthetic Pathways
The synthesis of ethyl 1-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo]} involves multi-step reactions that typically include:
- Formation of Thiazolidinone Ring : Utilizing starting materials such as isothiocyanates and aldehydes.
- Pyrimidine Ring Construction : Employing cyclization reactions involving appropriate precursors.
- Final Coupling Reaction : Combining the thiazolidinone derivative with the pyrimidine component through condensation reactions.
These synthetic strategies highlight the versatility of the compound and its derivatives in medicinal chemistry.
Case Study 1: Antibacterial Efficacy
A study evaluated a series of thiazolidinone derivatives against clinical isolates of bacteria. The results showed that certain derivatives exhibited potent antibacterial activity with MIC values significantly lower than traditional antibiotics. The most effective compound was identified as having a structural similarity to ethyl 1-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo]} .
Case Study 2: Antifungal Activity Assessment
In another study focused on antifungal properties, derivatives were tested against common fungal pathogens such as Candida albicans and Aspergillus niger. The results indicated that some compounds achieved complete inhibition at low concentrations, suggesting their potential as antifungal agents .
Mechanism of Action
- While specific details depend on experimental studies, we can speculate:
- The thiazolidinone ring may interact with enzymes or receptors.
- The piperidine group could influence cellular processes.
- Further research is needed to elucidate precise mechanisms.
Comparison with Similar Compounds
Key Differences :
- Substituent on Thiazolidinone Nitrogen: The analog in has a methyl group instead of the 3-methoxypropyl group .
- Molecular Weight : 458.6 g/mol (analog) vs. ~532.6 g/mol (target compound).
- Lipophilicity : XLogP3 of 2.2 (analog) vs. estimated >3.0 (target compound), due to the longer alkoxy chain.
Table 1: Structural and Physicochemical Comparison
| Parameter | Target Compound | Analog () |
|---|---|---|
| Thiazolidinone Substituent | 3-Methoxypropyl | Methyl |
| Molecular Weight (g/mol) | ~532.6 | 458.6 |
| XLogP3 | >3.0 (estimated) | 2.2 |
| Hydrogen-Bond Acceptors | 8 (estimated) | 7 |
Implications :
Thiazolidinone Derivatives in Natural Products
highlights phenylpropenoids and glycerides from Populus buds with anti-inflammatory and antibacterial properties.
- Engaging in hydrogen bonding via the thioxo group.
- Exhibiting π-π stacking with aromatic enzyme active sites.
Table 2: Bioactivity Comparison with Natural Thiazolidinone-like Compounds
Insight: The target compound’s thiazolidinone moiety may confer similar anti-inflammatory effects, but its synthetic structure likely enhances specificity for enzymatic targets compared to broader-acting natural products.
Crystallographic and Conformational Analysis
and emphasize the role of crystallography (e.g., SHELX, ORTEP) in resolving molecular geometries. For example:
- SHELXL refinements could quantify bond-length variations between the target compound and its analogs, influencing tautomerization or isomer stability.
- ORTEP-generated diagrams might reveal steric clashes caused by the 3-methoxypropyl group, affecting binding pocket compatibility .
Computational Modeling : ’s QSAR framework suggests that van der Waals descriptors (e.g., molecular volume) and electronic parameters (e.g., partial charges on the thioxo group) differentiate the target compound from analogs. The 3-methoxypropyl chain likely increases steric hindrance, altering interactions with hydrophobic enzyme regions .
Biological Activity
Ethyl 1-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural elements that contribute to its biological activity:
- Thiazolidinone Moiety : Known for antibacterial and anti-inflammatory properties.
- Pyrido[1,2-a]pyrimidine Core : Associated with various pharmacological activities including anticancer and antiviral effects.
The molecular formula is with a molecular weight of approximately 454.59 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thiazolidinone ring may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.
- Interaction with Nucleic Acids : The pyrido-pyrimidine structure can intercalate into DNA or RNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways that regulate cell growth and apoptosis.
Antibacterial Activity
Studies have shown that derivatives of thiazolidinone compounds exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds similar to ethyl 1-(3-{(Z)-... showed MIC values ranging from 0.008 to 0.06 μg/mL against various Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and E. coli .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.008 | S. pneumoniae |
| Compound B | 0.03 | Staphylococcus epidermidis |
| Compound C | 0.06 | Streptococcus pyogenes |
Anticancer Activity
Research indicates that the compound may also have anticancer properties by inducing apoptosis in cancer cells through the activation of caspases and modulation of the p53 pathway. In vitro studies have demonstrated that derivatives can inhibit the proliferation of cancer cell lines at low concentrations.
Case Studies
- Case Study on Antimicrobial Efficacy :
- Case Study on Cytotoxicity :
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound to maximize yield and purity?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice, and pH. For example, polar aprotic solvents (e.g., dimethyl sulfoxide) are often used to stabilize intermediates, while catalysts like Lewis acids (e.g., ZnCl₂) can accelerate key cyclization steps . Reaction temperatures between 60–80°C are optimal for minimizing side products in thiazolidinone formation . Post-synthesis purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the final product .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
Structural confirmation requires a combination of spectroscopic techniques:
- NMR : To verify stereochemistry (e.g., Z-configuration of the thiazolidinone methylidene group) and substituent positions .
- IR Spectroscopy : To identify functional groups like the thioxo (C=S) stretch at ~1200 cm⁻¹ and ester carbonyl (C=O) at ~1700 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular weight matches theoretical values .
Q. What are the primary biological targets or pathways this compound may interact with?
The compound’s pyrido-pyrimidine and thiazolidinone moieties suggest potential interactions with enzymes or receptors involved in oxidative stress or inflammation. Preliminary studies on analogs indicate inhibitory activity against kinases (e.g., MAPK) or thioredoxin reductase, which could be explored via enzymatic assays and molecular docking .
Q. Which solvents and reaction conditions are suitable for recrystallization to achieve high purity?
Ethanol-water mixtures (7:3 v/v) are effective for recrystallizing thiazolidinone derivatives, as they balance solubility and polarity to yield needle-like crystals. Slow cooling (1°C/min) reduces amorphous byproducts .
Q. How does the Z-configuration of the thiazolidinone methylidene group influence biological activity?
The Z-configuration ensures proper spatial alignment of the thioxo and methoxypropyl groups, which is critical for hydrogen bonding with target proteins. Computational studies (e.g., DFT) can model this interaction, while comparative assays with E-isomers (if accessible) validate stereochemical impacts .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity across studies be resolved?
Contradictions may arise from differences in assay conditions (e.g., cell lines, incubation times) or impurities in synthesized batches. To address this:
- Standardize protocols using validated cell models (e.g., HEK293 for kinase assays).
- Conduct purity checks via HPLC (>95% purity threshold) .
- Compare results with structurally characterized analogs to isolate substituent-specific effects .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
Use in silico tools like SwissADME or QikProp to predict logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability. Molecular dynamics simulations (e.g., GROMACS) can model binding stability to targets like the thioredoxin reductase active site .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Step 1 : Synthesize derivatives with modifications to the methoxypropyl or pyrido-pyrimidine groups.
- Step 2 : Test against a panel of related enzymes (e.g., kinases vs. phosphatases) to identify selectivity drivers.
- Step 3 : Use X-ray crystallography (if feasible) or cryo-EM to resolve binding modes .
Q. What experimental approaches validate the compound’s mechanism of action in cellular models?
- Gene Knockdown : siRNA targeting putative pathways (e.g., Nrf2 for oxidative stress).
- Fluorescence Microscopy : Track subcellular localization using fluorophore-tagged analogs.
- Metabolomics : LC-MS profiling to identify downstream metabolic changes .
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Use co-solvents like DMSO (<0.1% final concentration) or β-cyclodextrin inclusion complexes.
- Micellar solubilization with pluronic F-68 or liposomal encapsulation enhances bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
